1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Description
1-[(4-Methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic urea derivative featuring a 4-methoxy-substituted benzyl group and a 5-methyl-1,2-oxazol-4-ylmethyl moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound’s structure combines aromatic and heterocyclic components, which are known to enhance pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(9-17-20-10)8-16-14(18)15-7-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLLQXXDVOIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-methoxybenzylamine with 5-methyl-1,2-oxazole-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea with structurally analogous compounds, focusing on substituents, molecular properties, and reported biological activities:
Key Observations:
Substituent Impact on Activity :
- The presence of 4-methoxyphenyl groups is common in antimicrobial agents, as seen in triazolone derivatives . However, the 5-methyloxazolylmethyl group in the target compound may confer distinct electronic or steric effects compared to triazole or oxadiazole analogs.
- Chlorine substitution (e.g., in BK49087 ) often enhances lipophilicity and target binding but may reduce solubility.
Molecular Weight and Bioavailability :
- The target compound’s estimated molecular weight (~296.3) is lower than triazolone (351.40) and oxadiazole-pyrrolidine derivatives (400.18), suggesting better membrane permeability .
Synthetic Accessibility :
- Urea derivatives are typically synthesized via carbodiimide-mediated coupling or nucleophilic substitution, as implied by patent procedures . The oxazole moiety may require specialized heterocyclic synthesis steps .
Biological Data Gaps :
- While triazolones and oxadiazole derivatives show explicit antimicrobial and antitumor activities , data on the target compound’s efficacy are absent in the provided evidence. Further in vitro testing is recommended.
Research Findings and Trends
- Antifungal Activity : Triazole and oxadiazole analogs (e.g., 4-(3-methoxyphenyl)triazolone) exhibit potent antifungal activity, likely due to cytochrome P450 inhibition . The target compound’s oxazole group may mimic this mechanism but with altered specificity.
- Structural Flexibility : Urea’s hydrogen-bonding capacity enhances interactions with biological targets, as seen in oxadiazole-pyrrolidine derivatives .
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 260.29 g/mol. The compound features a methoxyphenyl group and an oxazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 260.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
In a study assessing various oxazole derivatives, it was found that certain analogs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0048 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| 1-[(4-methoxyphenyl)methyl]-3-(oxazole)u | TBD | TBD |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Urea derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
The proposed mechanism involves the inhibition of key enzymes in cancer metabolism, leading to reduced proliferation of cancer cells. Specific studies have indicated that similar compounds can induce apoptosis in various cancer cell lines .
Table 3: Anticancer Activity Overview
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound C | 15 | Breast Cancer |
| Compound D | 22 | Colon Cancer |
| 1-[(4-methoxyphenyl)methyl]-3-(oxazole)u | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
